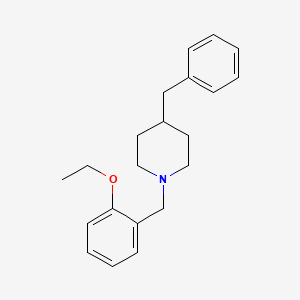![molecular formula C22H25N3O5S B5892793 3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B5892793.png)
3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, a pyrrolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine-4-Sulfonyl Chloride: This step involves the reaction of morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride.
Coupling with 2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE: The morpholine-4-sulfonyl chloride is then reacted with 2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(MORPHOLINE-4-CARBONYL)PYRIDINE-2-SULFONYL CHLORIDE: Similar in structure but contains a pyridine ring instead of a benzamide moiety.
3-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID: Similar in structure but lacks the pyrrolidine ring.
Uniqueness
3-(MORPHOLINE-4-SULFONYL)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is unique due to the presence of both the morpholine and pyrrolidine rings, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural features makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-21(23-20-9-2-1-8-19(20)22(27)24-10-3-4-11-24)17-6-5-7-18(16-17)31(28,29)25-12-14-30-15-13-25/h1-2,5-9,16H,3-4,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXYCVYDDSTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B5892714.png)
![6-bromo-2-(4-chlorophenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B5892723.png)
![7-[2-hydroxy-3-(1,3-thiazol-2-ylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5892728.png)
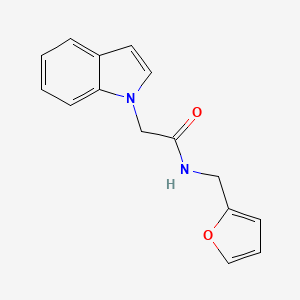
![N-butyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B5892743.png)
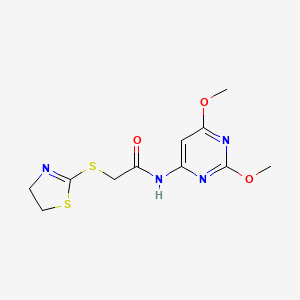
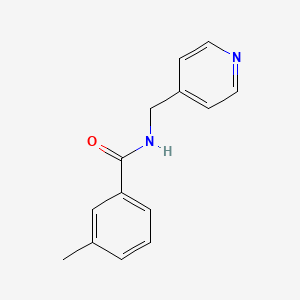
![3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5892770.png)
![3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5892779.png)
![3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5892786.png)
![2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5892815.png)
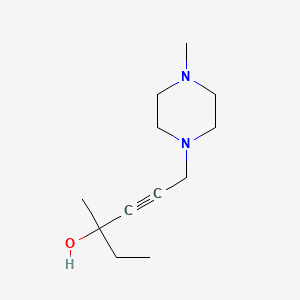
![ethyl 4-{5-[2-amino-1-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-furyl}benzoate](/img/structure/B5892828.png)
